5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid
Description
5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid (CAS 1256345-70-6) is a boronic acid derivative with a thiophene backbone functionalized at positions 4 and 3. Its molecular formula is C₇H₉BO₄S, and it features a methoxycarbonyl (-COOCH₃) group at position 5, a methyl (-CH₃) group at position 4, and a boronic acid (-B(OH)₂) group at position 2 . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, particularly in pharmaceuticals and materials science. Its electron-withdrawing methoxycarbonyl group enhances reactivity in coupling reactions by stabilizing transition states .
Properties
IUPAC Name |
(5-methoxycarbonyl-4-methylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4S/c1-4-3-5(8(10)11)13-6(4)7(9)12-2/h3,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPWDFPOXWSQEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(S1)C(=O)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681553 | |
| Record name | [5-(Methoxycarbonyl)-4-methylthiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-70-6 | |
| Record name | [5-(Methoxycarbonyl)-4-methylthiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2,5-Dibromo-4-methylthiophene
The synthesis begins with dibromination of 4-methylthiophene. Using bromine in acetic acid at 0–5°C, 4-methylthiophene undergoes electrophilic substitution to yield 2,5-dibromo-4-methylthiophene. This intermediate serves as the foundation for subsequent functionalization.
Key Data:
Miyaura Borylation at Position 2
The remaining bromide at position 2 undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. In 1,4-dioxane, 5-(methoxycarbonyl)-2-bromo-4-methylthiophene reacts with B₂pin₂ (1.2 equiv), potassium acetate (3.0 equiv), and Pd(dppf)Cl₂ (5 mol%) at 80°C for 12 h. Hydrolysis of the pinacol ester with HCl yields the boronic acid.
Key Data:
-
Yield (Boronic Ester): 85%
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Yield (Boronic Acid): 90% after hydrolysis
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Conditions: B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), 1,4-dioxane, 80°C, 12 h.
Directed C-H Borylation Approach
Substrate Preparation
4-Methylthiophene-5-carboxylate is synthesized via Friedel-Crafts acylation. Using AlCl₃ as a catalyst, 4-methylthiophene reacts with methyl chlorooxalate in dichloromethane to install the methoxycarbonyl group.
Key Data:
Iridium-Catalyzed C-H Borylation
The methoxycarbonyl group directs iridium-catalyzed borylation at position 2. Using [Ir(OMe)(COD)]₂ (3 mol%) and 4,4′-di-tert-butylbipyridine (dtbpy), the reaction proceeds in hexanes at 80°C with B₂pin₂ (2.0 equiv).
Key Data:
-
Yield (Boronic Ester): 50–55%
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Conditions: [Ir(OMe)(COD)]₂ (3 mol%), dtbpy (6 mol%), B₂pin₂ (2.0 equiv), hexanes, 80°C, 24 h.
Sequential Cross-Coupling Strategy
Suzuki Coupling for Boronic Acid Installation
The intermediate 5-(methoxycarbonyl)-2-bromo-4-methylthiophene is subjected to Miyaura borylation as detailed in Section 1.3.
Comparative Analysis of Methods
| Method | Key Step | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Halogenation/Borylation | Miyaura reaction | 57% | High regioselectivity, scalable | Requires cryogenic conditions |
| C-H Borylation | Iridium catalysis | 50% | Avoids pre-halogenation | Moderate yield, ligand sensitivity |
| Cross-Coupling | Sequential Stille/Suzuki | 45% | Modular substrate design | CO gas handling, cost |
Experimental Optimization
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules via Suzuki-Miyaura coupling.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.
Material Science: Used in the synthesis of conjugated polymers and other materials with electronic properties.
Mechanism of Action
The primary mechanism by which 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
5-Methylthiophene-2-boronic Acid (CAS 50887-69-9)
- Structure : Lacks the methoxycarbonyl group, retaining only the methyl substituent at position 4.
- Reactivity : The absence of the electron-withdrawing group reduces its reactivity in cross-couplings compared to the target compound.
- Applications : Used in simpler coupling reactions where electronic modulation is unnecessary .
4-Methylthiophene-2-boronic Acid (CAS 5988-19-2)
[4-(Methoxycarbonyl)-5-methylthiophen-2-yl]boronic Acid (CAS 1353018-96-8)
- Structure : Structural isomer with methoxycarbonyl and methyl groups swapped (positions 4 and 5).
- Impact : Changes in substituent positions influence conjugation and electronic distribution, which may affect catalytic efficiency in cross-couplings .
Functional Group Variations
5-Formyl-4-methylthiophene-2-boronic Acid (CAS 352530-25-7)
- Structure : Replaces methoxycarbonyl with a formyl (-CHO) group.
(4-Bromo-5-methylthiophen-2-yl)boronic Acid (CAS 154566-69-5)
- Structure : Bromine substituent at position 4 instead of methoxycarbonyl.
- Applications : Bromine enables further functionalization (e.g., Grignard reactions) but introduces steric bulk, which may hinder coupling efficiency .
Heterocyclic Analogues
2-Methoxy-5-pyridylboronic Acid
- Structure : Pyridine ring instead of thiophene, with methoxy and boronic acid groups.
- Electronic Effects : The nitrogen in pyridine alters aromaticity, reducing electron density compared to thiophene. This impacts reactivity in cross-couplings, favoring different substrates .
Comparative Data Table
Biological Activity
5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence various biological pathways. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₇H₉B O₄S
- Molar Mass : 195.02 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through its boronic acid functional group. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for cellular responses.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiophene derivatives, including this compound. These compounds have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | Moderate Activity | 0.21 µM |
| Pseudomonas aeruginosa | Significant Activity | 0.21 µM |
| Candida albicans | Moderate Activity | 0.83 µM |
The compound exhibited significant inhibition against pathogenic strains, indicating its potential as an antimicrobial agent .
Antiviral Activity
Research on related thiophene compounds suggests potential antiviral properties. For instance, derivatives have been tested against viruses such as the vaccinia virus and Rift Valley fever virus, showing promising results in vitro . However, specific studies on this compound's antiviral efficacy are still needed.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various thiophene derivatives, this compound was included among other compounds. The results indicated that it could inhibit the growth of several bacterial strains effectively, supporting its potential use in treating infections caused by resistant bacteria .
Study 2: Enzyme Inhibition
A separate investigation focused on the enzyme inhibition capabilities of boronic acids. The study found that this compound could effectively inhibit certain proteases involved in disease progression, suggesting a possible therapeutic application in conditions where these enzymes are overactive.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
